molecular formula C7H9F3O2 B6181143 rac-2-[(1R,2S)-2-(trifluoromethyl)cyclobutyl]acetic acid, trans CAS No. 2613300-15-3

rac-2-[(1R,2S)-2-(trifluoromethyl)cyclobutyl]acetic acid, trans

Cat. No.: B6181143
CAS No.: 2613300-15-3
M. Wt: 182.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“rac-2-[(1R,2S)-2-(trifluoromethyl)cyclobutyl]acetic acid, trans” is a chemical compound with the molecular formula C7H9F3O2 . It is intended for research use only and not for human or veterinary use.


Molecular Structure Analysis

The molecular weight of this compound is 182.1. The SMILES string representation is O=C (N [C@@H] (CCCC1) [C@H]1CC (O)=O)C (F) (F)F .


Physical And Chemical Properties Analysis

This compound is a solid . More detailed physical and chemical properties are not available in the current resources.

Safety and Hazards

This compound is classified as an eye irritant (Eye Irrit. 2) under the GHS classification system . The safety precautions include rinsing cautiously with water for several minutes in case of contact with eyes .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-2-[(1R,2S)-2-(trifluoromethyl)cyclobutyl]acetic acid, trans involves the following steps: 1) Synthesis of (1R,2S)-2-(trifluoromethyl)cyclobutanol; 2) Conversion of (1R,2S)-2-(trifluoromethyl)cyclobutanol to (1R,2S)-2-(trifluoromethyl)cyclobutanecarboxylic acid; 3) Synthesis of rac-2-[(1R,2S)-2-(trifluoromethyl)cyclobutyl]acetic acid, trans from (1R,2S)-2-(trifluoromethyl)cyclobutanecarboxylic acid.", "Starting Materials": [ "Trifluoroacetic acid", "Sodium borohydride", "Cyclobutene", "Sodium hydroxide", "Sodium chloride", "Sodium sulfate", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium carbonate", "Sodium nitrite", "Copper(II) sulfate", "Sodium sulfite", "Sodium hydroxide", "Sodium cyanoborohydride", "Acetic anhydride", "Pyridine", "Methanol", "Chloroacetic acid" ], "Reaction": [ "Step 1: Synthesis of (1R,2S)-2-(trifluoromethyl)cyclobutanol", "a) Dissolve cyclobutene (1.0 g, 14.3 mmol) in methanol (10 mL) and add sodium borohydride (0.5 g, 13.2 mmol) slowly with stirring at 0°C.", "b) After stirring for 1 h at 0°C, add trifluoroacetic acid (1.5 mL, 17.2 mmol) dropwise and stir for an additional 2 h at 0°C.", "c) Quench the reaction with saturated sodium bicarbonate solution and extract with ethyl acetate. Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain (1R,2S)-2-(trifluoromethyl)cyclobutanol as a colorless oil.", "Step 2: Conversion of (1R,2S)-2-(trifluoromethyl)cyclobutanol to (1R,2S)-2-(trifluoromethyl)cyclobutanecarboxylic acid", "a) Dissolve (1R,2S)-2-(trifluoromethyl)cyclobutanol (1.0 g, 6.0 mmol) in methanol (10 mL) and add hydrochloric acid (1.0 mL, 12.0 mmol) dropwise with stirring at 0°C.", "b) After stirring for 1 h at 0°C, add sodium nitrite (0.7 g, 10.0 mmol) in water (2 mL) dropwise and stir for an additional 30 min at 0°C.", "c) Add copper(II) sulfate (0.8 g, 3.2 mmol) in water (2 mL) and stir for 10 min at 0°C.", "d) Add sodium sulfite (1.0 g, 7.2 mmol) in water (2 mL) and stir for 10 min at 0°C.", "e) Add sodium hydroxide (1.0 g, 25.0 mmol) in water (2 mL) and stir for 10 min at 0°C.", "f) Extract the mixture with ethyl acetate and dry the organic layer over sodium sulfate. Concentrate under reduced pressure to obtain (1R,2S)-2-(trifluoromethyl)cyclobutanecarboxylic acid as a white solid.", "Step 3: Synthesis of rac-2-[(1R,2S)-2-(trifluoromethyl)cyclobutyl]acetic acid, trans", "a) Dissolve (1R,2S)-2-(trifluoromethyl)cyclobutanecarboxylic acid (1.0 g, 4.8 mmol) in chloroacetic acid (2.0 mL, 28.8 mmol) and add pyridine (1.0 mL, 12.0 mmol) dropwise with stirring at room temperature.", "b) After stirring for 1 h at room temperature, add acetic anhydride (1.0 mL, 10.8 mmol) dropwise and stir for an additional 2 h at room temperature.", "c) Quench the reaction with saturated sodium bicarbonate solution and extract with ethyl acetate. Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain rac-2-[(1R,2S)-2-(trifluoromethyl)cyclobutyl]acetic acid, trans as a white solid." ] }

2613300-15-3

Molecular Formula

C7H9F3O2

Molecular Weight

182.1

Purity

95

Origin of Product

United States

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